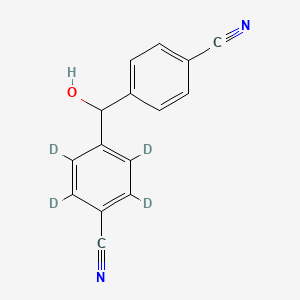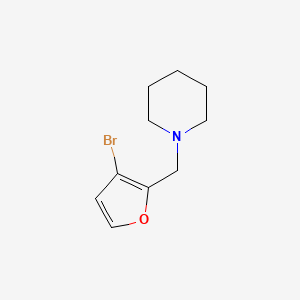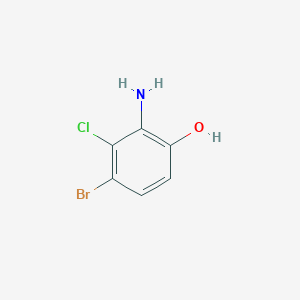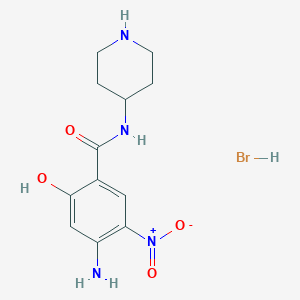
1-(3-Bromo-2-isobutoxy-phenyl)-ethylamine hydrochloride
Descripción general
Descripción
1-(3-Bromo-2-isobutoxy-phenyl)-ethylamine hydrochloride is a chemical compound with immense potential in scientific research. It has the molecular formula C12H19BrClNO .
Molecular Structure Analysis
The molecular structure of 1-(3-Bromo-2-isobutoxy-phenyl)-ethylamine hydrochloride can be found in the CID 131954702 section of the PubChem database .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3-Bromo-2-isobutoxy-phenyl)-ethylamine hydrochloride can be found in the CID 131954702 section of the PubChem database .Aplicaciones Científicas De Investigación
Antidepressant Activity Research
A study by Yardley et al. (1990) explored 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, which share structural similarities with 1-(3-Bromo-2-isobutoxy-phenyl)-ethylamine hydrochloride, for their antidepressant activity. This research focused on their potential to inhibit brain imipramine receptor binding and the uptake of neurotransmitters such as norepinephrine and serotonin. Certain analogues demonstrated effects correlating with rapid onset antidepressant activity (Yardley et al., 1990).
Synthesis and SAR of Derivatives
Nakazato et al. (1999) presented the synthesis and structure-activity relationships (SAR) of 1-alkyl-2-phenylethylamine derivatives. This research is pertinent due to the structural relation to 1-(3-Bromo-2-isobutoxy-phenyl)-ethylamine hydrochloride. The study found that the alkyl group on these derivatives played a significant role in their biological activity, indicating potential for diverse pharmacological applications (Nakazato et al., 1999).
Metabolism Studies
Kanamori et al. (2002) investigated the in vivo metabolism of a phenethylamine derivative in rats, which is relevant for understanding the metabolic pathways and potential biotransformations of similar compounds like 1-(3-Bromo-2-isobutoxy-phenyl)-ethylamine hydrochloride. The study identified various metabolites, providing insight into metabolic pathways (Kanamori et al., 2002).
Safety And Hazards
Propiedades
IUPAC Name |
1-[3-bromo-2-(2-methylpropoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO.ClH/c1-8(2)7-15-12-10(9(3)14)5-4-6-11(12)13;/h4-6,8-9H,7,14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIUBIOJCFWDSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC=C1Br)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-2-isobutoxy-phenyl)-ethylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole](/img/structure/B1383933.png)



![{Bicyclo[4.1.0]heptan-3-yl}methanethiol](/img/structure/B1383939.png)





